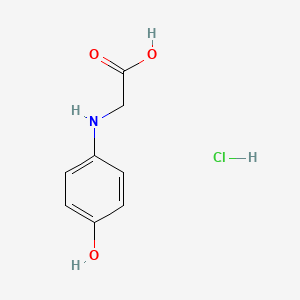
2-(4-hydroxyanilino)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyanilino)acetic acid;hydrochloride is an organic compound that features a hydroxyaniline group attached to an acetic acid moiety, with the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyanilino)acetic acid;hydrochloride typically involves the reaction of 4-hydroxyaniline with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 4-hydroxyaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyanilino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Hydroxyanilino)acetic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyanilino)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyaniline group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyaniline: Shares the hydroxyaniline group but lacks the acetic acid moiety.
2-Aminoacetic acid: Contains the acetic acid moiety but lacks the hydroxyaniline group.
4-Hydroxybenzoic acid: Similar aromatic structure with a hydroxy group but has a carboxylic acid instead of an amino group.
Uniqueness
2-(4-Hydroxyanilino)acetic acid;hydrochloride is unique due to the combination of the hydroxyaniline and acetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for a diverse range of chemical modifications and applications that are not possible with the individual components alone.
Properties
Molecular Formula |
C8H10ClNO3 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(4-hydroxyanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-7-3-1-6(2-4-7)9-5-8(11)12;/h1-4,9-10H,5H2,(H,11,12);1H |
InChI Key |
ALCYPYQGMTVEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


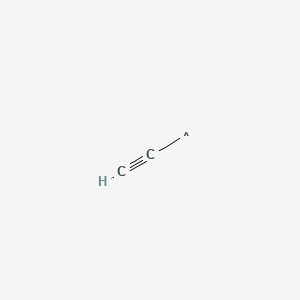


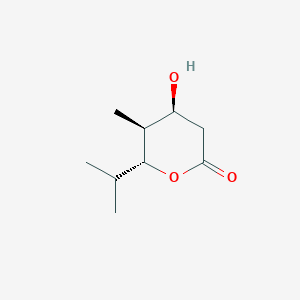
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
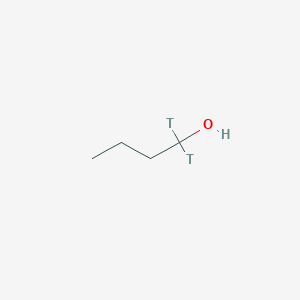
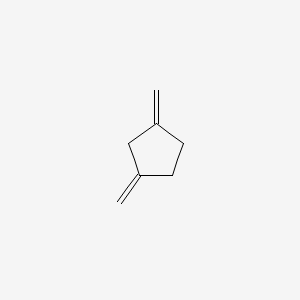
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)


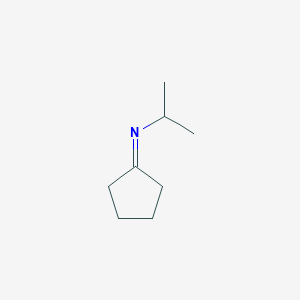

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
